1-(Oxan-2-yl)-2-thiophen-2-ylethanol
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Overview
Description
1-(Oxan-2-yl)-2-thiophen-2-ylethanol is an organic compound characterized by the presence of an oxane ring and a thiophene ring connected via an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)-2-thiophen-2-ylethanol typically involves the reaction of thiophene derivatives with oxane-containing compounds under controlled conditions. One common method includes the use of a Grignard reagent derived from thiophene, which is then reacted with an oxane-containing aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-2-yl)-2-thiophen-2-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of oxane-2-one and thiophene-2-carbaldehyde.
Reduction: Formation of 1-(Oxan-2-yl)-2-thiophen-2-ylethane.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
1-(Oxan-2-yl)-2-thiophen-2-ylethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-yl)-2-thiophen-2-ylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects might involve the suppression of pro-inflammatory cytokines.
Comparison with Similar Compounds
- 1-(Oxan-2-yl)-1H-pyrazol-4-ol
- 1-(Oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(Oxan-2-yl)-1H-pyrazol-4-yl)methanamine
Comparison: 1-(Oxan-2-yl)-2-thiophen-2-ylethanol is unique due to the presence of both an oxane and a thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H16O2S |
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Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-(oxan-2-yl)-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C11H16O2S/c12-10(8-9-4-3-7-14-9)11-5-1-2-6-13-11/h3-4,7,10-12H,1-2,5-6,8H2 |
InChI Key |
SEZQDUVOJSBKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(CC2=CC=CS2)O |
Origin of Product |
United States |
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